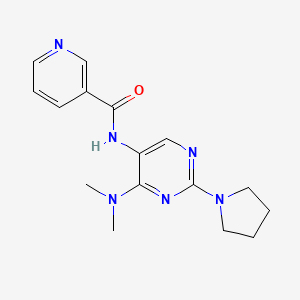

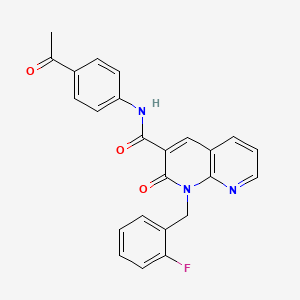

N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide is a synthetic molecule that appears to be related to nicotine and its analogs. The structure suggests that it contains a pyrimidine ring, a nicotinamide moiety, and a pyrrolidine ring, which may be indicative of its potential interaction with nicotinic acetylcholine receptors. The presence of a dimethylamino group could also influence its binding affinity and overall activity.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the one-pot formation of pyrrolidine-substituted pyridinium salts involves the addition of 5-alkylaminopenta-2,4-dienals to N-acyliminium ions, which are generated in situ from α-hydroxycarbamates derived from pyrrolidine. This process, facilitated by zinc triflate, is followed by dehydrative cyclization, leading to the formation of pyridinium salts with a nitrogen heterocycle at the 3-position . Although the exact synthesis of N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide is not detailed, similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structure of N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide is likely to be complex, with multiple stereocenters and heterocyclic components. The stereochemistry of such compounds is crucial, as evidenced by the synthesis of various stereoisomers of related compounds, such as 2-oxazolidinone and 1,4-benzodioxane derivatives, which have shown different affinities for the alpha4beta2 nicotinic acetylcholine receptor . The specific interactions of these stereoisomers with the receptor highlight the importance of the molecular structure in determining biological activity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of nicotine analogs often include the formation of N-acyliminium ions and subsequent cyclization reactions. The dealkylation of pyridinium moieties and the deprotection or reduction of secondary amines are also common steps . These reactions are critical for the formation of the core structure that interacts with biological targets such as nicotinic receptors.

Physical and Chemical Properties Analysis

While the physical and chemical properties of N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide are not explicitly provided, related compounds exhibit properties that are significant for their biological activity. The solubility, stability, and chirality of these compounds can affect their pharmacokinetics and pharmacodynamics. For example, the binding affinity of stereoisomers of pyrrolidinyl-benzodioxane to the alpha4beta2 nicotinic acetylcholine receptor varies significantly, which can be attributed to their physical and chemical differences .

Aplicaciones Científicas De Investigación

Synthetic Utility and Chemical Properties

- Synthesis of Pyrido[2,3-d]pyrimidin-4(1H)-ones: Studies have shown the synthesis of new 2-substituted pyrido[2,3-d]pyrimidin-4(1H)-ones from nicotinamide derivatives, demonstrating the utility of these compounds in generating biologically active heterocycles (B. Lakshmi Narayana, A. Ram Rao, P. Shanthan Rao, 2009) Consensus.

- Electrochemical Behavior: The electrochemical properties of nicotinamide, a core component of NAD coenzymes, have been studied, providing insights into its reduction processes and potential applications in electrochemistry (S. Berchmans, R. Vijayavalli, 1996) Consensus.

Biological and Pharmacological Activity

- Antibacterial Activity: Nicotinamide derivatives have been explored for their antibacterial properties, with certain compounds showing significant activity against various bacterial strains. This highlights the potential of nicotinamide-based compounds in developing new antimicrobials (L. N. Bheemanapalli, R. Akkinepally, S. Pamulaparthy, 2008) Consensus.

- Metabolic Fate in Plants: Research on the metabolism of nicotinamide in plants reveals its conversion to nicotinic acid and its derivatives, underscoring the importance of nicotinamide in plant biochemistry and potential agricultural applications (Ayu Matsui, Yuling Yin, K. Yamanaka, M. Iwasaki, H. Ashihara, 2007) Consensus.

Coordination Chemistry

- Complexes of Mercury(II): Studies have investigated the coordination chemistry of nicotinamide and related pyridine derivatives with mercury(II), providing insights into the ligand behavior and potential applications in materials science and catalysis (Ishar Singh Ahuja, Raghuvir Singh, C. P. Rai, 1978) Consensus.

Propiedades

IUPAC Name |

N-[4-(dimethylamino)-2-pyrrolidin-1-ylpyrimidin-5-yl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6O/c1-21(2)14-13(19-15(23)12-6-5-7-17-10-12)11-18-16(20-14)22-8-3-4-9-22/h5-7,10-11H,3-4,8-9H2,1-2H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVAITQJSRICDQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1NC(=O)C2=CN=CC=C2)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(4-ethoxyphenyl)-1,6,7-trimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2543090.png)

![N-(3-ethoxypropyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2543102.png)

![2,4-dimethyl-5-oxo-5H-chromeno[3,4-c]pyridine-1-carbonitrile](/img/structure/B2543103.png)

![3-methoxy-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide](/img/structure/B2543108.png)

![methyl 2-{[(4-methyl-6-oxo-2-piperidin-1-ylpyrimidin-1(6H)-yl)acetyl]amino}benzoate](/img/structure/B2543109.png)

![6-(((4-Chlorophenyl)thio)methyl)-3-methylimidazo[2,1-b]thiazole](/img/structure/B2543110.png)

![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2543111.png)